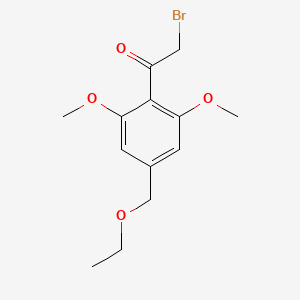

2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone is an organic compound characterized by the presence of a bromine atom, an ethoxymethyl group, and two methoxy groups attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone typically involves the bromination of 1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Reduction: Sodium borohydride or lithium aluminum hydride, solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.

Oxidation: Potassium permanganate or chromium trioxide, acidic or basic conditions, and room temperature or slightly elevated temperatures.

Major Products Formed

Substitution: Corresponding substituted derivatives (e.g., amines, ethers).

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics make it suitable for modifications that can lead to compounds with potential therapeutic effects. Research has indicated its relevance in developing drugs targeting various diseases, including inflammatory conditions and cancer.

Case Study: Synthesis of Anti-inflammatory Agents

A recent study demonstrated the synthesis of novel anti-inflammatory agents using 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone as a precursor. The bromine atom facilitates nucleophilic substitution reactions, allowing for the incorporation of different functional groups to enhance biological activity.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—including substitution, reduction, and oxidation—makes it valuable for synthesizing diverse organic compounds.

Table 1: Reaction Types Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Bromine can be replaced by nucleophiles like amines or thiols. |

| Reduction | The carbonyl group can be reduced to an alcohol using reducing agents. |

| Oxidation | Can be oxidized to form carboxylic acids or other derivatives. |

Biological Studies

Research involving this compound often focuses on its biological activity and potential as a drug candidate. Studies have explored its interactions with various biological targets such as enzymes and receptors.

A comprehensive evaluation of the compound's biological activity revealed promising results in inhibiting specific enzyme pathways associated with disease progression. This positions it as a candidate for further drug development studies.

Industrial Applications

Beyond laboratory settings, this compound finds applications in the production of specialty chemicals and materials. Its chemical properties are leveraged in formulating products requiring specific functionalities.

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used in synthesizing chemicals with tailored properties for industrial use. |

| Material Science | Contributes to developing polymers and coatings with enhanced performance. |

Safety Data Overview

- Hazard Classification : Skin irritation (Category 2), Eye irritation (Category 2A).

- Precautions : Use protective equipment; avoid inhalation and contact with skin or eyes.

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the ethoxymethyl and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-1-(4-methoxymethyl-2,6-dimethoxy-phenyl)-ethanone

- 2-Bromo-1-(4-ethoxymethyl-2,6-dimethyl-phenyl)-ethanone

- 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-propanone

Uniqueness

2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both ethoxymethyl and methoxy groups on the phenyl ring, along with the bromine atom, makes it a versatile intermediate for various synthetic applications.

Activité Biologique

2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

IUPAC Name: 2-bromo-1-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]ethanone

CAS Number: 1352650-51-1

Molecular Formula: C13H17BrO4

Molecular Weight: 317.1789 g/mol

The compound features a bromine atom and multiple methoxy groups that contribute to its reactivity and biological interactions. The presence of the ethoxymethyl group enhances its solubility and bioavailability, making it a suitable candidate for further biological evaluations.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The bromine atom may play a crucial role in modulating the compound's binding affinity and selectivity towards these targets. Preliminary studies suggest that the compound could exhibit enzyme inhibitory effects, potentially impacting metabolic pathways relevant to various diseases.

Antioxidant Properties

The antioxidant activity of phenolic compounds is well-documented, and similar structures have shown effectiveness in scavenging free radicals. Assays measuring the ability to reduce DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals could be employed to evaluate the antioxidant potential of this compound.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Antioxidant | Scavenging of free radicals | |

| Enzyme Inhibition | Possible modulation of metabolic enzymes |

Example Study

In a study evaluating similar compounds, it was found that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism was attributed to the disruption of bacterial cell membranes and inhibition of enzyme function critical for bacterial survival.

Synthetic Applications

In addition to its potential biological activities, this compound serves as an important intermediate in organic synthesis. Its unique structure allows for further modifications that can lead to new derivatives with enhanced biological properties.

Propriétés

IUPAC Name |

2-bromo-1-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO4/c1-4-18-8-9-5-11(16-2)13(10(15)7-14)12(6-9)17-3/h5-6H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYZFAHCRFTSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=C(C(=C1)OC)C(=O)CBr)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.